![molecular formula C9H12F2N2O B12433702 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine CAS No. 1016529-86-4](/img/structure/B12433702.png)
1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine
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Overview
Description
1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine is a chemical compound with the molecular formula C9H12F2N2O and a molecular weight of 202.2011864 g/mol . It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethylhydrazine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with ethylhydrazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(1-[2-(Methoxy)phenyl]ethyl)hydrazine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(1-[2-(Chloromethoxy)phenyl]ethyl)hydrazine: Contains a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness
1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. This group may enhance its stability, reactivity, and binding affinity compared to similar compounds .
Biological Activity
1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C10H12F2N2O and molecular weight of approximately 224.22 g/mol. Its structure features a difluoromethoxy group attached to a phenyl ring, which is linked to an ethyl hydrazine moiety. This unique configuration is believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂F₂N₂O |
Molecular Weight | 224.22 g/mol |
IUPAC Name | This compound |
Research indicates that compounds with hydrazine structures often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Hydrazines can act as enzyme inhibitors, affecting pathways critical in cancer cell proliferation.
- Antioxidant Activity : The difluoromethoxy group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Cell Cycle Modulation : Some studies suggest that such compounds can induce cell cycle arrest in cancer cells, promoting apoptosis.
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and leukemia cells. For instance:
- Breast Cancer : The compound displayed significant cytotoxicity against MDA-MB-231 and SK-BR-3 cell lines, with IC50 values indicating effective inhibition of cell growth.
- Leukemia : It was found to induce differentiation in acute myeloid leukemia (AML) cells, promoting the expression of CD11b, a marker associated with myeloid differentiation .
Structure-Activity Relationships (SAR)
Recent studies have focused on the SAR of difluoromethoxy-substituted compounds. For example, modifications in the phenyl ring or hydrazine moiety can significantly influence the compound's potency:
- Meta vs. Para Substitution : Compounds with meta substitutions generally exhibited higher potency compared to their para counterparts. This trend was observed in related hydrazine derivatives where structural modifications led to varying levels of biological activity .
Case Studies
Several studies have highlighted the potential of this compound:
- In Vitro Studies : A study demonstrated that this compound could effectively inhibit the proliferation of breast cancer cells at concentrations as low as 10 µM over 72 hours .
- Animal Models : In vivo experiments using mouse models showed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups .
- Mechanistic Insights : Further investigation into its mechanism revealed that it may disrupt key signaling pathways involved in cancer progression, such as those mediated by SMYD2, a protein implicated in various cancers .
Properties
CAS No. |
1016529-86-4 |
---|---|
Molecular Formula |
C9H12F2N2O |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]ethylhydrazine |
InChI |
InChI=1S/C9H12F2N2O/c1-6(13-12)7-4-2-3-5-8(7)14-9(10)11/h2-6,9,13H,12H2,1H3 |
InChI Key |
JQKDONXOEJRQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)F)NN |
Origin of Product |
United States |
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